2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide
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Overview
Description
2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms attached to benzene rings and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluorobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted hydrazides or amides.
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Similar in structure but with a hydroxyl group instead of a fluorine atom.
N’-(2-fluorobenzoyl)benzohydrazide: Lacks the second fluorine atom on the benzene ring.
3-fluoro-N’-(3-methoxybenzoyl)benzohydrazide: Contains a methoxy group instead of a second fluorine atom.
Uniqueness
2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F2N2O2 |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
HWAGCHYGCUVMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)F)F |
Origin of Product |
United States |
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